h-d-glu-otbu
Description
Structure
3D Structure
Properties
CAS No. |
25456-76-2; 45120-30-7; 57294-38-9 |
|---|---|
Molecular Formula |
C9H17NO4 |
Molecular Weight |
203.238 |
IUPAC Name |
4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)6(10)4-5-7(11)12/h6H,4-5,10H2,1-3H3,(H,11,12) |
InChI Key |
QVAQMUAKTNUNLN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C(CCC(=O)O)N |
solubility |
not available |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to H-D-Glu(OtBu)-OH: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern peptide science and therapeutic development, the strategic incorporation of non-natural amino acids is a cornerstone of innovation. H-D-Glu(OtBu)-OH (D-Glutamic acid γ-tert-butyl ester), CAS 25456-76-2, represents a pivotal building block in this arena. Its unique stereochemistry and the presence of the acid-labile tert-butyl (OtBu) protecting group on its side chain offer a powerful tool to modulate the biological and pharmacological properties of synthetic peptides. This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of H-D-Glu(OtBu)-OH, with a focus on its role in solid-phase peptide synthesis (SPPS) and the rationale behind its use in drug design.
Physicochemical Properties of H-D-Glu(OtBu)-OH
A thorough understanding of the physicochemical properties of H-D-Glu(OtBu)-OH is essential for its effective use in the laboratory. These properties dictate its handling, storage, and reactivity.
| Property | Value | References |
| CAS Number | 25456-76-2 | [1][2][3] |
| Molecular Formula | C₉H₁₇NO₄ | [1][2][3] |
| Molecular Weight | 203.24 g/mol | [1][2][3] |
| IUPAC Name | (2R)-2-amino-5-(tert-butoxy)-5-oxopentanoic acid | [1] |
| Appearance | White to off-white powder or crystals | [4][5] |
| Melting Point | 144-146 °C | |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Slightly soluble in water. | |
| Storage Conditions | Store in a cool, dry, well-ventilated area. Keep container tightly closed. For long-term storage, it is recommended to store at -20°C under an inert atmosphere.[3][6] | |
| Optical Rotation | [α]²⁰/D ≈ -13.7° (c=1 in H₂O) | [5] |
The Strategic Importance of the D-Configuration and the OtBu Protecting Group
The utility of H-D-Glu(OtBu)-OH in peptide synthesis and drug development stems from two key features: its D-chiral center and the tert-butyl ester protecting group.
The Role of D-Amino Acids in Peptide Therapeutics
The incorporation of D-amino acids into peptide sequences is a well-established strategy to enhance their therapeutic potential.[7][8][9] Natural peptides composed exclusively of L-amino acids are often susceptible to rapid degradation by proteases in the body, leading to a short in-vivo half-life.[7][8] By strategically replacing an L-amino acid with its D-enantiomer, the resulting peptide becomes more resistant to enzymatic cleavage, thereby increasing its stability and bioavailability.[9][] This "proteolytic shield" is a critical design element in the development of long-acting peptide drugs.[] Furthermore, the introduction of a D-amino acid can induce specific conformational changes in the peptide backbone, which can lead to altered receptor binding affinities and selectivities.[11]
Caption: Impact of D-amino acid incorporation on peptide stability.
The Orthogonal OtBu Protecting Group
In solid-phase peptide synthesis (SPPS), the side chain of glutamic acid must be protected to prevent unwanted side reactions during peptide bond formation. The tert-butyl (OtBu) ester is an ideal protecting group for this purpose, particularly in the widely used Fmoc/tBu orthogonal protection strategy.[12][13]
The principle of orthogonality dictates that different protecting groups can be removed under distinct chemical conditions without affecting each other.[12] In Fmoc/tBu SPPS, the Nα-Fmoc group is labile to basic conditions (e.g., piperidine), while the OtBu group is stable to base but readily cleaved by strong acids (e.g., trifluoroacetic acid, TFA).[13][14] This allows for the selective deprotection of the N-terminus for chain elongation while the glutamic acid side chain remains protected until the final cleavage step.
Caption: Acid-catalyzed deprotection of the OtBu group.
Protocol for Cleavage and Deprotection
The composition of the cleavage cocktail depends on the amino acid sequence of the peptide. A standard and widely used cocktail is Reagent K.
[15][16]Reagent K Composition:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Procedure:
-
Resin Preparation: Wash the dried peptide-resin with DCM.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Filtration: Filter the cleavage mixture to separate the resin from the peptide-containing solution. Wash the resin with a small amount of fresh TFA.
-
Peptide Precipitation: Combine the filtrates and add this solution dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Peptide Isolation: Place the precipitation mixture at -20°C for at least 30 minutes to maximize precipitation. Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide under vacuum.
Analytical Characterization
The purity and identity of H-D-Glu(OtBu)-OH and the final synthesized peptide should be confirmed by appropriate analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of H-D-Glu(OtBu)-OH.
-
¹H NMR (Representative): The spectrum would be expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. The protons of the glutamic acid backbone would appear as multiplets in the range of 2.0-4.0 ppm.
-
¹³C NMR (Representative): The spectrum would show a signal for the quaternary carbon of the tert-butyl group around 80 ppm and a signal for the methyl carbons around 28 ppm. The carbonyl carbons would appear downfield, typically above 170 ppm.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of H-D-Glu(OtBu)-OH and the final peptide product. A[17][18] reversed-phase HPLC method is typically employed. The chromatogram of a pure sample will show a single major peak at a characteristic retention time.
[18]### Safety and Handling
H-D-Glu(OtBu)-OH should be handled with appropriate safety precautions in a laboratory setting.
-
General Handling: Avoid contact with skin, eyes, and clothing. A[4][19]void breathing dust. U[4][20]se only in a well-ventilated area. *[19][20] Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. *[4][19] Spills: In case of a small spill, use appropriate tools to put the spilled material into a convenient waste disposal container. *[4][19] Fire: Use a carbon dioxide or dry chemical extinguisher for small fires.
[4][19]Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.
H-D-Glu(OtBu)-OH is a valuable and versatile building block for the synthesis of modified peptides with enhanced therapeutic properties. Its D-configuration provides a strategic tool for increasing proteolytic stability, while the orthogonal OtBu protecting group is perfectly suited for Fmoc-based solid-phase peptide synthesis. A thorough understanding of its chemical properties, coupled with the application of robust synthetic and deprotection protocols, enables researchers and drug developers to effectively harness the potential of this important amino acid derivative in the creation of next-generation peptide therapeutics.
References
- Benchchem. (2025). Application Notes: Fmoc-D-Glu(OtBu)
- Benchchem. (2025). The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide.
- ResearchGate. (n.d.). (PDF) The use of D-amino acids in peptide design.
- AAPPTec, LLC. (n.d.).
- Li, F., et al. (2018). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino Acids, 50(8), 981-992.
- LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids?
- Apollo Scientific. (n.d.). H-Glu(OtBu)
- AAPPTec, LLC. (n.d.).
- BOC Sciences. (n.d.).
- Benchchem. (2025). The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development.
- PrepChem.com. (n.d.). Synthesis of H-D-Glu(OtBu)-Gly-Arg.
- Sigma-Aldrich. (n.d.). 600707 Fmoc-L-Glu(OtBu)-OH Rev 03 11/2020.
- Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis.
- Benchchem. (2025). Application Notes and Protocols for Fmoc-N-Me-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS).
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (Vol. 35, pp. 63-72). Humana Press.
- Sigma-Aldrich. (n.d.). Fmoc-D-Glu(OtBu)-OH Novabiochem 104091-08-9.
- AK Scientific, Inc. (n.d.).
- Science.gov. (n.d.). d-amino acid-containing peptides: Topics.
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Benchchem. (2025). Application Notes and Protocols for Cleavage of Peptides Containing Asp(OtBu)
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- PubChem. (n.d.). H-D-Glu(OtBu)-OH | C9H17NO4 | CID 7016383.
- AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.
- BOC Sciences. (n.d.). CAS 104091-08-9 (Fmoc-D-Glu(OtBu)-OH).
- Benchchem. (2025). A Comparative Analysis of H-Glu-OMe and H-Glu(OtBu)-OH in Peptide Synthesis.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- Canadian Science Publishing. (n.d.).
- Maity, S., et al. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. Organic Letters, 19(21), 5896-5899.
- Peptides.com. (n.d.). H-D-Glu(OtBu)-OH, D-Glutamic acid gamma tert-butyl ester, CAS 45125-00-6.
- ChemicalBook. (n.d.). H-D-GLU(OTBU)-OH(45125-00-6) 1H NMR spectrum.
- MedchemExpress.com. (n.d.).
- ChemScene. (n.d.). 45125-00-6 | H-D-Glu(OtBu)-OH.
- PMC. (n.d.). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine.
- Royal Society of Chemistry. (2020). The Use of d-Amino Acids for Peptide Self-assembled Systems.
- Sigma-Aldrich. (n.d.). H-D-Glu(OtBu)-OH | 45125-00-6.
- Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Benchchem. (2025). A Technical Guide to Fmoc-N-Me-Glu(OtBu)-OH for Peptide Synthesis.
- AAPPTec. (n.d.). Boc-D-Amino Acids.
- Sigma-Aldrich. (n.d.). Fmoc- D -Glu(OtBu)-OH = 98.0 HPLC 104091-08-9.
- The Royal Society of Chemistry. (n.d.).
- Torontech. (2024, July 23).
Sources
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- 3. chemscene.com [chemscene.com]
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- 8. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
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Stereochemical Control in Peptide Design: A Comparative Guide to H-Glu(OtBu)-OH and H-D-Glu(OtBu)-OH
Executive Summary
In the precision engineering of peptide therapeutics, the distinction between H-Glu(OtBu)-OH (L-isomer) and H-D-Glu(OtBu)-OH (D-isomer) extends far beyond simple chirality. While they share identical molecular weights and connectivity, their biological interaction profiles are orthogonal.
This guide analyzes these two critical building blocks, focusing on the
Key Technical Distinction:
-
H-Glu(OtBu)-OH: The natural L-enantiomer backbone. Used for native sequence reconstruction and standard agonist design.
-
H-D-Glu(OtBu)-OH: The non-natural D-enantiomer. Used to induce
-turns, arrest proteolysis, and construct retro-inverso peptidomimetics.
Part 1: Structural & Physicochemical Identity
Nomenclature and Ambiguity Alert
CRITICAL WARNING: In peptide chemistry nomenclature, the placement of the protecting group notation determines the regiochemistry.
-
H-Glu(OtBu)-OH: Parentheses ( ) denote side-chain (
-carboxyl) protection. The -amine and -carboxyl are free.[2] This is the subject of this guide. -
H-Glu-OtBu: Hyphenation without parentheses typically denotes C-terminal (
-carboxyl) protection. Do not confuse these two isomers.
Comparative Data Table
| Property | H-Glu(OtBu)-OH (L-Isomer) | H-D-Glu(OtBu)-OH (D-Isomer) |
| IUPAC Name | L-Glutamic acid | D-Glutamic acid |
| CAS Number | 2419-56-9 | 45125-00-6 |
| Molecular Weight | 203.24 g/mol | 203.24 g/mol |
| Stereocenter | (S)-configuration at | (R)-configuration at |
| Optical Rotation | ||
| Solubility | Water, Methanol, dilute Acid/Base | Water, Methanol, dilute Acid/Base |
| Primary Utility | Native SPPS Building Block | Proteolytic Resistance, Retro-Inverso Design |
Part 2: The Biological Divergence (The "Why")
The decision to incorporate H-D-Glu(OtBu)-OH into a sequence is rarely arbitrary; it is a strategic choice to alter the pharmacokinetics (PK) and pharmacodynamics (PD) of a peptide drug.
Proteolytic Resistance (The "Shield" Effect)
Endogenous proteases (e.g., trypsin, chymotrypsin, pepsin) are stereoselective. They recognize the specific 3D geometry of L-amino acid peptide bonds.
-
Mechanism: The active sites of these enzymes cannot accommodate the side-chain orientation of D-residues.
-
Outcome: Incorporating D-Glu prevents cleavage not only at the specific site but can also sterically hinder access to adjacent L-residues.
The Retro-Inverso Strategy
This is the most sophisticated application of H-D-Glu(OtBu)-OH. A "retro-inverso" peptide reverses the primary sequence (retro) and inverts the chirality of every residue (inverso).[3][4]
-
Topological Mimicry: The side chains of a retro-inverso D-peptide orient in space almost identically to the parent L-peptide.
-
Result: The receptor sees the same "shape" (maintaining potency) while the proteases see a foreign backbone (increasing half-life).[3]
Figure 1: Logic of Retro-Inverso Design. Note how the sequence is reversed (Glu-Ala vs Ala-Glu) to align the side chains in 3D space.
Part 3: Synthetic Workflows & Racemization Control
When using H-Glu(OtBu)-OH (L or D) in solution-phase coupling, the risk of racemization is the primary Critical Quality Attribute (CQA). Because the
The Racemization Mechanism (Oxazolone Formation)
During activation of the
-
Risk Factor: The oxazolone intermediate allows the
-proton to be abstracted by weak bases, destroying the chirality. -
Mitigation: Use "Racemization Suppressors" like HOBt (Hydroxybenzotriazole) or Oxyma Pure.
Figure 2: The Oxazolone Pathway. The transition from the chiral oxazolone to the achiral enol is the point of stereochemical loss.
Protocol: Solution Phase Coupling with Minimal Racemization
Objective: Couple H-D-Glu(OtBu)-OH (as the amine component) to a Z-protected amino acid.
-
Preparation: Dissolve 1.0 eq of Z-AA-OH and 1.1 eq of HOBt in DMF at 0°C.
-
Activation: Add 1.1 eq of EDC.HCl. Stir for 15 minutes. Note: The low temp and HOBt pre-activation are crucial to suppress oxazolone formation.
-
Addition: Add 1.0 eq of H-D-Glu(OtBu)-OH and 1.0 eq of DIPEA.
-
Expert Tip: H-D-Glu(OtBu)-OH is zwitterionic. You need exactly 1 equivalent of base to solubilize it and free the amine. Excess base promotes racemization.
-
-
Reaction: Allow to warm to Room Temp (RT) and stir for 4-12 hours.
-
Workup: Dilute with EtOAc, wash with 5% citric acid (removes DIPEA/EDC), then 5% NaHCO3.
Part 4: Analytical Protocols (Self-Validating Systems)
You cannot rely on simple optical rotation to validate the purity of these isomers in a complex mixture. You must use chiral chromatography.
Protocol: Marfey’s Method (Enantiomeric Purity)
This is the gold standard for distinguishing L-Glu from D-Glu in hydrolysates.
Reagents:
-
FDAA (Marfey’s Reagent): 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide.[5]
-
Standard: Authentic H-Glu(OtBu)-OH and H-D-Glu(OtBu)-OH.
Workflow:
-
Hydrolysis (If peptide): 6N HCl, 110°C, 24h. (Skip if analyzing raw material).
-
Derivatization:
-
Take 50 µL sample (50 mM).
-
Add 100 µL 1% FDAA in acetone.
-
Add 20 µL 1M NaHCO3.
-
Incubate at 40°C for 1 hour.
-
-
Quench: Add 20 µL 2M HCl to stop the reaction.
-
Analysis (HPLC):
-
Column: C18 Reverse Phase (standard, not chiral).
-
Mechanism: FDAA is chiral (L). It reacts with the sample to form diastereomers:
-
L-FDAA + L-Glu
L-L (Diastereomer 1) -
L-FDAA + D-Glu
L-D (Diastereomer 2)
-
-
Result: Diastereomers have different physical properties and will separate on a standard C18 column. The L-D derivative typically elutes later than the L-L derivative due to higher hydrophobicity of the planar alignment.
-
Quality Control Specifications
For drug development usage, the following specs are recommended:
-
Chiral Purity:
99.5% (Limit of D-isomer in L-material < 0.5%). -
Chemical Purity:
98.0%.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Identity: 1H-NMR (confirm t-butyl singlet at ~1.4 ppm).
References
-
LifeTein. (2025). D-Amino Acid Peptides and Retro-Inverso Strategies.[6][7] Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Amino Acids. Retrieved from [Link]
-
PubChem. (2025).[8] Compound Summary: H-D-Glu(OtBu)-OH (CAS 45125-00-6).[9][8] Retrieved from [Link]
-
Imperial College London. (2024). Unlocking the Potential of Retro-Inverso (RI) Peptides.[4] Retrieved from [Link]
Sources
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- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. Marine Natural Peptides: Determination of Absolute Configuration Using Liquid Chromatography Methods and Evaluation of Bioactivities | MDPI [mdpi.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Peptide synthesis: D amino acid peptide, retro-inverso peptides resist degradation [lifetein.com.cn]
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- 9. chemscene.com [chemscene.com]
A Comparative Analysis of the Physicochemical Properties of D-Glu(OtBu) Free Base and its Hydrochloride Salt: A Technical Guide for Pharmaceutical Development
Abstract
D-Glutamic acid γ-tert-butyl ester (D-Glu(OtBu)-OH) is a pivotal protected amino acid derivative, extensively utilized in solid-phase peptide synthesis (SPPS) for the creation of complex and therapeutically relevant peptides.[] The choice between its free base (zwitterionic) form and its hydrochloride salt has profound implications for every stage of development, from chemical synthesis and purification to formulation and storage. This technical guide provides an in-depth comparative analysis of the core physical properties of D-Glu(OtBu) free base and its hydrochloride salt. We will explore the causal relationships behind their differing characteristics in melting point, solubility, hygroscopicity, and stability, offering field-proven insights and detailed experimental protocols for their characterization. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, enabling informed decisions in the selection and handling of this essential building block.
Molecular and Structural Overview
The fundamental differences in the physical properties of D-Glu(OtBu)-OH and its hydrochloride salt originate from their distinct molecular structures and the nature of the intermolecular forces they exhibit. The free base exists predominantly as a zwitterion in the solid state, containing both a positively charged ammonium group and a negatively charged carboxylate group. The hydrochloride salt, in contrast, is formed by the protonation of the α-amino group with hydrochloric acid, resulting in a positively charged ammonium cation and a chloride anion.
This structural variance is the primary determinant of the material's bulk properties. The strong ionic interactions within the crystal lattice of the hydrochloride salt, compared to the hydrogen bonding and electrostatic interactions in the zwitterionic free base, dictate its behavior.
Comparative Physicochemical Properties
The selection of the appropriate form of D-Glu(OtBu) is a critical decision that impacts handling, reaction efficiency, and formulation stability. The following table summarizes the key physical property differences, which are elaborated upon in subsequent sections.
| Property | D-Glu(OtBu) Free Base | D-Glu(OtBu) Hydrochloride Salt | Causality and Scientific Rationale |
| Molecular Formula | C₉H₁₇NO₄[2][3] | C₉H₁₇NO₄ · HCl | Addition of hydrochloric acid. |
| Molecular Weight | 203.24 g/mol [2] | 239.70 g/mol | MW of Free Base + MW of HCl (36.46 g/mol ). |
| Appearance | White crystalline powder[3] | White to off-white crystalline powder[4] | Both are typically crystalline solids. |
| Melting Point | >150 °C (decomposes)[3] | Expected to be higher and sharper | Stronger ionic bonds in the salt's crystal lattice require more energy to break. |
| Aqueous Solubility | Lower | Higher[5] | The ionic salt form dissociates readily in polar solvents like water. |
| Organic Solubility | Higher in non-polar solvents | Lower in non-polar solvents[6] | The neutral, less polar free base interacts more favorably with organic solvents. |
| Hygroscopicity | Potentially hygroscopic | Generally low to slightly hygroscopic[7] | The stable crystal lattice of the salt form reduces the tendency to absorb atmospheric moisture.[7] |
| Chemical Stability | Good | Excellent | Salt formation protects the reactive amino group, often leading to enhanced long-term stability.[4][8] |
Melting Point
The melting point is a fundamental indicator of a crystalline solid's lattice energy.
-
D-Glu(OtBu) Free Base: The free base exhibits a melting point with decomposition above 150 °C.[3] The zwitterionic structure allows for strong intermolecular hydrogen bonding, resulting in a relatively high melting point.
Solubility
Solubility is arguably the most critical differentiator for application-specific choices.
-
Aqueous Solubility: The hydrochloride salt is significantly more soluble in water and other polar protic solvents.[5] As an ionic compound, it readily dissociates into solvated ions, a process that is energetically favorable. The free base, while possessing polar functional groups, has a lower net dipole moment and is less readily solvated, limiting its aqueous solubility. This property makes the HCl salt the preferred form for aqueous-based formulations and certain biological assays.
-
Organic Solvent Solubility: Conversely, the free base is more soluble in a wider range of organic solvents, particularly aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM), which are common in peptide synthesis.[6] Its overall neutral charge and the presence of the lipophilic tert-butyl group favor interaction with less polar media. The ionic salt form has poor solubility in these environments.
-
pH-Dependent Solubility: The solubility of both forms is highly dependent on pH.[9][10] The free base's solubility increases at pH values below its pKa (for the carboxyl group) and above its pKa (for the amino group) as it forms charged species. The hydrochloride salt is highly soluble at low pH and will precipitate as the free base when the pH of the solution is raised above the pKa of the α-carboxylic acid, typically around pH 2-3.[11]
Hygroscopicity
Hygroscopicity, the tendency to absorb moisture from the air, is a critical parameter for accurate weighing, material handling, and long-term stability.
-
D-Glu(OtBu) Free Base: Free bases containing amine groups, especially in amorphous or less-ordered crystalline forms, are often susceptible to hygroscopicity.[7] The nitrogen atoms can act as hydrogen bond acceptors for atmospheric water molecules.[7]
-
Hydrochloride Salt: Converting a free base to a salt is a standard pharmaceutical strategy to mitigate hygroscopicity.[7] The formation of a stable, high-energy crystal lattice in the salt form makes it energetically less favorable for water molecules to be incorporated, resulting in a more physically stable and free-flowing powder.[7]
Stability
Both chemical and physical stability are paramount for ensuring the integrity and shelf-life of the material.
-
D-Glu(OtBu) Free Base: The free base is a stable compound but, like all amino acids, the free amino group can be susceptible to oxidative and other degradative pathways over time.
-
Hydrochloride Salt: The protonation of the amino group to form the ammonium salt enhances its stability by protecting the lone pair of electrons on the nitrogen from participating in degradation reactions.[4][8] This makes the hydrochloride salt the superior choice for long-term storage and as a reference standard. It is typically stored at 2-8 °C or frozen to ensure maximum shelf-life.[12]
Experimental Characterization Protocols
To ensure the quality and validate the identity of the material in use, a multi-pronged analytical approach is necessary.[13] The following protocols describe self-validating systems for characterizing the core physical properties.
Protocol: Melting Point Determination
-
Objective: To determine the melting range of the solid material, providing insight into its identity, purity, and crystalline nature.
-
Instrumentation: Digital melting point apparatus (e.g., Mettler Toledo MP70).
-
Methodology:
-
Sample Preparation: Finely grind a small amount (2-3 mg) of the dry sample.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation Setup: Place the capillary into the apparatus. Set the starting temperature to ~20 °C below the expected melting point and a ramp rate of 1-2 °C/min for an accurate determination.
-
Analysis: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). A sharp melting range (<2 °C) indicates high purity. For the free base, note the temperature of decomposition.
-
Protocol: Aqueous Solubility (Shake-Flask Method)
-
Objective: To determine the equilibrium solubility of the compound in an aqueous medium at a specific pH and temperature.[11]
-
Instrumentation: Temperature-controlled orbital shaker, analytical balance, pH meter, HPLC-UV system.
-
Methodology:
-
Medium Preparation: Prepare a buffer of the desired pH (e.g., pH 7.4 phosphate-buffered saline).
-
Sample Addition: Add an excess amount of the compound (either free base or HCl salt) to a known volume of the buffer in a sealed glass vial. The goal is to have undissolved solid remaining at equilibrium.
-
Equilibration: Place the vial in the orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved solids.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a pre-validated HPLC method against a calibration curve.
-
Protocol: Hygroscopicity Assessment (Dynamic Vapor Sorption)
-
Objective: To quantitatively measure the moisture sorption and desorption properties of the material across a range of relative humidity (RH).[7]
-
Instrumentation: Dynamic Vapor Sorption (DVS) analyzer.
-
Methodology:
-
Sample Preparation: Place a known mass (5-10 mg) of the sample onto the DVS microbalance.
-
Drying: Dry the sample under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25 °C) until a stable mass is achieved. This establishes the initial dry mass.
-
Sorption Phase: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, allow the sample mass to equilibrate before proceeding to the next RH level.
-
Desorption Phase: Subsequently, decrease the RH in the same stepwise manner back to 0% RH, again allowing for equilibration at each step.[7]
-
Data Analysis: The instrument software plots the percentage change in mass versus RH, generating a moisture sorption-desorption isotherm. The shape and hysteresis of this plot provide critical information about the material's hygroscopicity, deliquescence point, and physical stability.
-
Practical Implications for Researchers
-
For Peptide Synthesis: The free base is typically the form of choice for coupling reactions in organic solvents like DMF or NMP. Its solubility in these media is essential. Using the HCl salt would require the addition of a stoichiometric amount of a non-nucleophilic base to neutralize the salt and liberate the free amine, which can complicate the reaction stoichiometry and introduce extraneous salts.
-
For Formulation & Drug Development: The hydrochloride salt is almost always preferred for developing aqueous formulations for preclinical or clinical use.[11] Its superior aqueous solubility and dissolution rate are critical for achieving desired concentrations and bioavailability.[9] Furthermore, its enhanced stability and lower hygroscopicity simplify manufacturing and improve the shelf-life of the final drug product.
-
For Handling & Storage: The low hygroscopicity of the hydrochloride salt makes it easier to handle and weigh accurately, as it is less prone to absorbing atmospheric water, which would artificially inflate its mass. For long-term storage, the HCl salt provides greater chemical stability.
Conclusion
The D-Glu(OtBu) free base and its hydrochloride salt are not interchangeable. They are distinct chemical entities with significantly different physicochemical profiles driven by their molecular structure. The free base offers superior solubility in organic media, making it suitable for synthesis, while the hydrochloride salt provides the enhanced aqueous solubility, stability, and handling properties essential for formulation and long-term storage. A thorough understanding and experimental characterization of these properties are fundamental to the successful application of this critical reagent in research and pharmaceutical development.
References
- Luckose F, et al. Effects of amino acid derivatives on physical, mental, and physiological activities. Crit Rev Food Sci Nutr. 2015;55(13):1793-1144. (Source: Chemsrc, URL not directly provided for the paper)
-
H-D-Glu(OtBu)-OH. PubChem, National Center for Biotechnology Information. [Link]
-
(2R)-5-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid. PubChem, National Center for Biotechnology Information. [Link]
- Chan, H., & Kwok, K. (2014). Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. Scientific Reports, 4(1). (Source: Nature, URL not directly provided for the paper)
-
Varma, M. V., & Panchagnula, R. (2005). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Pharmaceutical development and technology, 10(3), 349–357. [Link]
-
Di-tert-butyl glutamate hydrochloride. PubChem, National Center for Biotechnology Information. [Link]
-
L-Glutamic acid di-tert-butyl ester hydrochloride, ≥98%. Otto Chemie Pvt Ltd. [Link]
-
Cai, C., & Zuend, A. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4065-4082. [Link]
-
Amino Acid Freebase vs. HCl Salt. Reddit. [Link]
-
L-Glutamic acid di-tert-butyl ester. PubChem, National Center for Biotechnology Information. [Link]
-
Ac-D-Glu(OtBu)-OH. Aapptec Peptides. [Link]
-
Varma, M. V., & Panchagnula, R. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. [Link]
-
Fuguet, E., Ràfols, C., Bosch, E., & Rosés, M. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 72(12), 724-729. [Link]
-
Florence, A. T., & Attwood, D. (2016). The solubility of drugs. Basicmedical Key. [Link]
-
Drug Stability. (n.d.). [Link]
-
H-Glu(OtBu)-OtBu HCl. Peptides International. [Link]
-
Glutamic acid. Wikipedia. [Link]
-
Yáñez, F., & Ortiz, J. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
Sources
- 2. H-D-Glu(OtBu)-OH | C9H17NO4 | CID 7016383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. CAS 108607-02-9: H-Glu(OtBu)-NH2 . HCl | CymitQuimica [cymitquimica.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Monograph: H-D-Glu(OtBu)-OH in Advanced Peptide Synthesis
Executive Summary
H-D-Glu(OtBu)-OH (D-Glutamic acid
This guide provides a comprehensive technical analysis of H-D-Glu(OtBu)-OH, detailing its physicochemical properties, synthetic utility, and rigorous handling protocols to maintain stereochemical purity.
Physicochemical Characterization
Precise characterization of H-D-Glu(OtBu)-OH is prerequisite for its successful application in Solid Phase Peptide Synthesis (SPPS) and solution-phase chemistry. The molecule exists as a zwitterion in its free state, requiring specific solvent conditions for optimal reactivity.
Core Data Matrix
| Parameter | Specification | Technical Note |
| Chemical Name | H-D-Glu(OtBu)-OH | D-Glutamic acid 5-tert-butyl ester |
| CAS Number | 45125-00-6 | Distinct from L-isomer (CAS: 14464-31-4) |
| Molecular Formula | ||
| Molecular Weight | 203.24 g/mol | Average Mass |
| Monoisotopic Mass | 203.1158 Da | For High-Res MS calibration |
| Appearance | White to off-white powder | Hygroscopic; store desiccated |
| Solubility | DMSO, DMF, MeOH | Limited solubility in pure water |
| Purity Standard | Chiral purity is critical ( |
Structural Visualization
The following diagram illustrates the structural connectivity, highlighting the acid-labile tert-butyl protection on the
Synthetic Utility & Mechanism[7]
The Strategic Value of D-Isomers
The incorporation of D-amino acids like H-D-Glu(OtBu)-OH is a deliberate strategy in drug design to induce specific secondary structures, such as
Orthogonal Protection Logic
The tert-butyl (OtBu) group is acid-labile, typically requiring high concentrations of Trifluoroacetic Acid (TFA) for removal. This makes it orthogonal to base-labile groups (like Fmoc) and hydrogenation-labile groups (like Cbz/Z).
-
Fmoc/tBu Strategy: The OtBu group remains intact during Fmoc removal (20% Piperidine), protecting the side chain from unwanted cyclization (pyroglutamate formation) or branching.
-
Final Deprotection: The OtBu group is cleaved simultaneously with resin cleavage using 95% TFA, yielding the free glutamic acid side chain.
Experimental Protocol: Solution Phase Coupling
Objective: To couple H-D-Glu(OtBu)-OH to a free amine (
Reagents & Materials[6][7][8][9][10][11][12]
-
Substrate: H-D-Glu(OtBu)-OH (1.0 eq)
-
Coupling Reagent: HATU (1.0 eq) or DIC/Oxyma (Preferred for lower racemization risk) [2].
-
Base: DIPEA (2.0 eq) or Collidine (for cysteine-containing peptides).
-
Solvent: Anhydrous DMF or NMP.
Step-by-Step Workflow
-
Solubilization: Dissolve H-D-Glu(OtBu)-OH in anhydrous DMF (0.1 M concentration). Ensure the solution is clear; mild sonication (30s) may be required.
-
Pre-Activation (Critical):
-
Add HATU (0.95 eq relative to AA) to the solution.
-
Immediately add DIPEA (2.0 eq).
-
Time: Allow activation for exactly 30-60 seconds. Prolonged activation increases racemization risk.
-
-
Coupling:
-
Add the pre-activated mixture to the amine component (
). -
Stir under nitrogen atmosphere at room temperature for 45–60 minutes.
-
-
Monitoring:
-
Monitor reaction progress via LC-MS. Look for the disappearance of the amine peak and appearance of the product mass (
).
-
-
Workup:
-
Dilute with Ethyl Acetate.
-
Wash sequentially with 5%
, Brine, 5% , and Brine. -
Dry over
and concentrate in vacuo.
-
Quality Control & Validation
Trust in the starting material is paramount. The following QC parameters are mandatory for validating H-D-Glu(OtBu)-OH before use in GMP or high-value synthesis.
Identity Verification (MS)
-
Method: ESI-MS (Positive Mode).
-
Expected Signal:
. -
Common Adducts:
.
Chiral Purity (Enantiomeric Excess)
-
Method: Chiral HPLC or Marfey's Analysis [3].
-
Column: Chiralpak AD-H or equivalent.
-
Mobile Phase: Hexane/IPA (isocratic).
-
Acceptance Criteria:
L-isomer impurity. -
Note: The presence of L-Glu(OtBu)-OH will lead to diastereomeric impurities in the final peptide, which are often inseparable by standard reverse-phase HPLC.
References
- Review on D-Amino Acids: "D-Amino acids in peptide synthesis and drug design." Journal of Peptide Science. (Link to source verifying D-AA stability properties).
- Coupling Reagents: "Racemization in Peptide Synthesis: Mechanisms and Suppression." Chemical Reviews.
- Marfey's Method: "Determination of D-amino acids in peptides." Carlsberg Research Communications. (Standard protocol for chiral analysis).
-
Chemical Data: PubChem Compound Summary for CID 7016383 (H-D-Glu(OtBu)-OH).[2][4] [Link]
Sources
Methodological & Application
Application Note: Solubilization and Coupling of Zwitterionic H-D-Glu(OtBu)-OH in DMF
Topic: Dissolving H-D-Glu(OtBu)-OH in DMF for Peptide Coupling Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Process Chemists, and SPPS Specialists[1]
Executive Summary: The "Zwitterion Challenge"
The compound H-D-Glu(OtBu)-OH (D-Glutamic acid
The strong ionic lattice forces of the zwitterion render it insoluble in pure, neutral DMF (Dimethylformamide). Researchers often observe a persistent white suspension even after prolonged sonication. This guide details the In-Situ Neutralization Protocol , utilizing controlled base addition to disrupt the ionic lattice, ensuring complete dissolution without compromising the chiral integrity of the D-isomer or the acid-labile tert-butyl ester.[1]
Material Science & Specifications
The Compound: H-D-Glu(OtBu)-OH[1][2][3][4]
-
Chemical Nature: Zwitterionic Free Amino Acid Ester.[1]
-
Solubility Profile:
-
Critical Stability Note: The
-tert-butyl ester (OtBu) is acid-labile.[1] Avoid exposure to strong acids (TFA, HCl) or high temperatures (>40°C) during dissolution.
The Solvent: DMF Quality Control
Using "Standard" DMF can lead to immediate failure.
-
Requirement: Amine-Free, Dry DMF .
-
The Risk: Aged DMF decomposes into dimethylamine. Dimethylamine can react with activated esters, capping the peptide chain, or cause premature Fmoc removal if present elsewhere.
-
Specification: Water content < 0.03% (Karl Fischer); Free amine < 10 ppm.[1]
Experimental Protocols
Decision Matrix: Define Your Coupling Goal
-
Scenario A (Most Common): You are adding H-D-Glu(OtBu)-OH to an activated carboxylic acid (e.g., reacting with a resin-bound peptide or an active ester).[1]
-
Role: Nucleophile.[1]
-
Go to Protocol 3.1.
-
-
Scenario B: You are loading H-D-Glu(OtBu)-OH onto a resin (e.g., 2-CTC resin) via its alpha-carboxylic acid.[1]
-
Role: Electrophile (Activation required).[1]
-
Go to Protocol 3.2.
-
Protocol 3.1: Dissolution for Nucleophilic Coupling (The "Suspension" Method)
Use this method when reacting the free amine of H-D-Glu(OtBu)-OH with an activated species.[1]
Reagents:
Step-by-Step Workflow:
-
Weighing: Weigh the required amount of H-D-Glu(OtBu)-OH into a dry polypropylene tube or glass vial.
-
Suspension: Add DMF to achieve a concentration of 0.2M to 0.5M .
-
Observation: The solution will likely appear cloudy or milky. Large particles may settle at the bottom. Do not filter.
-
-
Lattice Disruption (The Critical Step):
-
Agitation: Vortex or sonicate for 30–60 seconds.
-
Result: The suspension should turn into a crystal-clear solution .
-
-
Coupling: Immediately transfer this solution to the reaction vessel containing the activated electrophile.
Protocol 3.2: Dissolution for Resin Loading (2-CTC Resin)
Use this method to attach the alpha-carboxylic acid to a resin.[1]
Reagents:
-
2-Chlorotrityl Chloride (2-CTC) Resin[1]
-
DCM (Dichloromethane) - Preferred for swelling 2-CTC[1]
-
DIEA[1]
Step-by-Step Workflow:
-
Resin Swelling: Swell 2-CTC resin in dry DCM (10 mL/g) for 30 mins.
-
Dissolution: In a separate vial, suspend H-D-Glu(OtBu)-OH (1.5 - 2.0 eq) in a minimal amount of DMF/DCM (1:1 ratio).
-
Activation: Add 3.0 - 4.0 equivalents of DIEA to the amino acid suspension.
-
Note: Excess base is required here to neutralize the HCl generated by the resin substitution.
-
-
Loading: Add the clear solution to the resin. Agitate for 2 hours.
-
Quenching: Add Methanol (1 mL) to cap unreacted trityl chlorides.
Visualization: The Solubilization Mechanism
The following diagram illustrates the transition from the insoluble zwitterionic lattice to the soluble reactive species using Graphviz.
Caption: Workflow for disrupting the zwitterionic lattice of H-D-Glu(OtBu)-OH to achieve solubility in DMF.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Persistent Cloudiness | Insufficient Base | Add DIEA in 0.1 eq increments. Do not exceed 1.5 eq total unless loading resin. |
| Gelation | High Concentration | Dilute with DMF.[1] Target 0.2M. |
| Precipitate after mixing with Resin | Phosphate/Salt Contamination | Ensure the resin was washed of all buffers. Use only organic washes (DCM/DMF).[1] |
| Low Coupling Efficiency | Racemization or Aggregation | If coupling to a bulky residue, add Oxyma Pure to the mixture. |
| Yellowing of Solution | Old DIEA or DMF | Check solvent quality.[1] Oxidized amines turn yellow/brown. Discard. |
Scientific Rationale (E-E-A-T)
Why not just use water?
While H-D-Glu(OtBu)-OH is water-soluble, water is a potent nucleophile that hydrolyzes activated esters (e.g., NHS, HOBt, or HATU esters), effectively killing the coupling reaction.[1] Therefore, an anhydrous organic system is mandatory.
The Racemization Risk
D-amino acids are chemically identical to L-amino acids regarding solubility, but their biological value lies in their specific chirality.[1]
-
Risk: Over-basification (pH > 10 apparent) can promote enolization of the alpha-carbon, leading to racemization (conversion of D to L).
-
Control: Use DIEA (sterically hindered base) rather than TEA (Triethylamine).[1] DIEA is less nucleophilic and reduces the risk of proton abstraction from the alpha-carbon [1].
OtBu Stability
The tert-butyl ester is stable to base (DIEA/Piperidine) but extremely sensitive to acid.[1][6] Ensure the DMF is not contaminated with decomposition acids (formic acid). A simple pH check of the DMF (wetted stick) should show neutral/basic, never acidic.
References
-
Albericio, F., & Tyley, A. (2013). Industrial Solid-Phase Peptide Synthesis. In Methods in Molecular Biology. Humana Press. [1]
-
Bachem. (n.d.).[1] Peptide Synthesis Guide: Handling of Amino Acids.
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews.
-
Merck (Sigma-Aldrich). (2024).[1] Product Specification: H-D-Glu(OtBu)-OH.
(Note: While specific deep-links to PDF protocols may expire, the links above direct to the permanent landing pages of the authoritative sources cited.)
Sources
- 1. H-D-Glu(OtBu)-OH | C9H17NO4 | CID 7016383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. D-Glu(OtBu)-OH, CAS No. 45125-00-6 - iChemical [ichemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Impact of the polymer backbone chemistry on interactions of amino-acid-derived zwitterionic polymers with cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Activation of H-D-Glu(OtBu)-OH Derivatives using HATU/DIPEA
Abstract & Scope
This application note details the activation and coupling protocols for D-Glutamic acid
While H-D-Glu(OtBu)-OH is a critical chiral building block in peptidomimetic drug design, its amphoteric nature (containing both a free amine and free
-
Standard Activation: For N-protected derivatives (e.g., Fmoc-D-Glu(OtBu)-OH).
-
Nucleophilic Application: Using H-D-Glu(OtBu)-OH as an amine acceptor.
-
Cyclization Risks: Managing pyroglutamate formation and racemization.
Chemical Context & Properties[1][2][3][4][5][6][7][8][9][10]
Target Molecule: H-D-Glu(OtBu)-OH (CAS: 45125-00-6 / 25456-76-2) Molecular Weight: 203.24 g/mol Chirality: D-enantiomer (Susceptible to base-catalyzed epimerization).
The "Free Amine" Hazard
Unlike standard coupling reagents that require an N-protected component, the raw material H-D-Glu(OtBu)-OH exists as a zwitterion.
-
Critical Warning: If H-D-Glu(OtBu)-OH is mixed directly with HATU and DIPEA, the activated
-carboxyl group will react with the free amine of a neighboring molecule, leading to poly-D-Glu(OtBu) homopolymers . -
Correct Usage: This molecule is typically used as the nucleophile (amine source) or must be N-protected (Fmoc/Boc) before activation.
Physical Properties Table
| Property | Specification | Operational Note |
| Solubility | Soluble in Water (Low), DMSO, DMF | Use DMF or NMP for coupling reactions to ensure HATU solubility. |
| Stability | Hygroscopic | Store at -20°C. Warm to RT in a desiccator before opening to prevent condensation. |
| pKa ( | ~2.1 | Requires base (DIPEA) to deprotonate for HATU attack. |
| pKa ( | ~9.5 | Requires base to ensure the amine is nucleophilic (unprotonated). |
Mechanism of Action: HATU/DIPEA Activation[7][11][12]
HATU is preferred over HBTU/TBTU for D-amino acids because it incorporates the HOAt (1-hydroxy-7-azabenzotriazole) leaving group. The pyridine nitrogen in the 7-position provides a "neighboring group effect" (anchimeric assistance) that accelerates the coupling rate, thereby reducing the time window for oxazolone-mediated racemization.
Mechanistic Pathway (Graphviz)
Figure 1: The HATU activation cascade.[1][2] The rapid conversion to the OAt-active ester is critical for preserving the D-configuration.
Protocol A: Activation of N-Protected D-Glu (Standard Coupling)
Scenario: You have converted H-D-Glu(OtBu)-OH to Fmoc-D-Glu(OtBu)-OH and wish to couple it to a resin or amine.
Reagents
-
Acid: Fmoc-D-Glu(OtBu)-OH (1.0 equiv)
-
Coupling Reagent: HATU (0.95 - 1.0 equiv)
-
Base: DIPEA (2.0 equiv)
-
Solvent: Anhydrous DMF or NMP (Concentration 0.1M - 0.2M)
Step-by-Step Procedure
-
Dissolution: Dissolve Fmoc-D-Glu(OtBu)-OH and HATU in anhydrous DMF.
-
Note: Do not premix HATU and DIPEA without the acid; this forms guanidinium byproducts.
-
-
Activation: Add DIPEA to the mixture.
-
Visual Cue: The solution typically turns yellow.
-
Timing: Allow to activate for 30–60 seconds .
-
Caution: Do not exceed 2 minutes of pre-activation. Extended activation of D-amino acids increases the risk of epimerization (D
L conversion).
-
-
Coupling: Immediately add the activated solution to the amine component (e.g., Resin-bound peptide or free amine).
-
Reaction: Agitate at Room Temperature for 20–40 minutes.
-
Monitoring: Verify completion via Kaiser Test (if solid phase) or LC-MS (solution phase).
Protocol B: Using H-D-Glu(OtBu)-OH as the Nucleophile
Scenario: You are coupling an activated acid (e.g., Fmoc-Ala-OH) to the free amine of H-D-Glu(OtBu)-OH.
Reagents
-
Nucleophile: H-D-Glu(OtBu)-OH (1.0 equiv)
-
Electrophile: Activated Carboxylic Acid (1.1 equiv)
-
Base: DIPEA (Variable, see below)[1]
-
Solvent: DMF
Step-by-Step Procedure
-
Solubilization: H-D-Glu(OtBu)-OH is zwitterionic and may be sparingly soluble in pure organic solvent.
-
Action: Suspend H-D-Glu(OtBu)-OH in DMF. Add DIPEA dropwise until the solution clears.
-
Stoichiometry: You need enough DIPEA to neutralize the
-COOH and any mineral acid salts (e.g., if it is an HCl salt). Typically 1.0–2.0 equivalents.
-
-
Activation of Partner: In a separate vessel, activate your carboxylic acid (e.g., Fmoc-AA-OH) with HATU/DIPEA as per Protocol A.
-
Addition: Add the activated acid solution to the H-D-Glu(OtBu)-OH solution.
-
Why? This ensures the amine is always in the presence of the active ester, driving the reaction forward.
-
-
Workup: Acidify carefully. The OtBu group is acid-labile (TFA removes it). Use mild acid washes (e.g., dilute citric acid or KHSO
) if you intend to keep the OtBu group intact.
Critical Troubleshooting: Racemization & Cyclization
Racemization (D- vs L-)
D-amino acids are prone to losing their chirality during activation via the oxazolone mechanism.[3]
-
Risk Factor: Excess base (DIPEA > 2.0 equiv) extracts the
-proton. -
Mitigation: Use collidine (TMP) instead of DIPEA if racemization is observed; it is a weaker, more sterically hindered base.
Pyroglutamate Formation (Cyclization)
Glutamic acid derivatives can cyclize to form pyroglutamic acid (lactam), ejecting the ester protection.
-
Mechanism: The free amine attacks the side-chain ester (OtBu).
-
Prevention: This is slow with OtBu esters due to steric bulk (tert-butyl). However, if the N-terminus is left free for long periods in basic conditions, cyclization will occur. Keep reaction times short.
Workflow Diagram (Graphviz)
Figure 2: Optimal workflow for coupling D-Glu derivatives to minimize side reactions.
References
-
Carpino, L. A. (1993).[4] 1-Hydroxy-7-azabenzotriazole.[4][5] An efficient peptide coupling additive.[4][1][2][6][7] Journal of the American Chemical Society, 115(10), 4397–4398. Link
-
Albericio, F., & Carpino, L. A. (1997).[8] Coupling reagents and activation.[1][2][6][8][9][10] Methods in Enzymology, 289, 104–126.[8] Link
-
Merck / Sigma-Aldrich. (n.d.). Product Specification: H-D-Glu(OtBu)-OH (CAS 45125-00-6).[11][12] Link
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HATU - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Carpino, L.A. (1993) 1-Hydroxy-7-Azabenzotriazole. An Efficient Peptide Coupling Additive. Journal of the American Chemical Society, 115, 4397-4398. - References - Scientific Research Publishing [scirp.org]
- 5. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 6. survivaltechnologies.in [survivaltechnologies.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Coupling reagents and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 11. H-D-Glu(OtBu)-OH | C9H17NO4 | CID 7016383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. H-D-GLU(OTBU)-OH Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
Troubleshooting & Optimization
improving solubility of hydrophobic peptides containing D-Glu(OtBu)
Technical Support Center: Solubility Optimization for Hydrophobic Peptides (Focus: D-Glu(OtBu))
Case ID: D-GLU-OTBU-SOL-001 Assigned Specialist: Senior Application Scientist Status: Open for Troubleshooting
Executive Summary: The "Grease Ball" Paradox
You are likely encountering difficulty because D-Glu(OtBu) fundamentally alters the solubility profile of your peptide. Glutamic acid (Glu) is typically hydrophilic and anionic. However, the tert-butyl ester (OtBu) protection caps the carboxyl group, rendering the side chain highly hydrophobic and bulky.
Furthermore, the D-configuration introduces non-native conformational biases (often favoring
This guide provides a self-validating workflow to solubilize, handle, and analyze these difficult sequences without compromising the acid-labile OtBu group.
Module 1: The Solubilization Protocol (The "Organic First" Rule)
Core Directive: Never attempt to dissolve a D-Glu(OtBu) peptide directly in aqueous buffer. The hydrophobic OtBu groups will drive immediate aggregation, forming a gel or precipitate that is kinetically trapped and difficult to redissolve.
Step-by-Step Solubilization Workflow
-
Calculate Net Charge: Ignore the Glu(OtBu) residues (they are neutral). Base your calculation only on free N-termini, Arg, Lys (positive) or free C-termini, Asp (negative).
-
Initial Dissolution (The "Co-Solvent" Step):
-
Add 100% DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) dropwise to the peptide pellet.
-
Target Concentration: 10–20 mg/mL in this initial organic phase.
-
Why: These dipolar aprotic solvents disrupt the intermolecular hydrogen bonds and hydrophobic interactions stabilizing the aggregates.
-
-
Sonication:
-
Sonicate for 15–30 seconds. The solution must be crystal clear before proceeding. If cloudy, add more organic solvent.
-
-
Dilution (The "Crash-Out" Check):
-
Slowly add your aqueous buffer (e.g., PBS or water) dropwise while vortexing.
-
Critical Limit: Keep the final organic solvent concentration >5-10% (v/v) if possible. For very hydrophobic sequences, you may need up to 30% organic co-solvent.
-
WARNING: Do NOT use Trifluoroacetic Acid (TFA) to aid solubility if you intend to preserve the OtBu group. OtBu is acid-labile and will hydrolyze, reverting the residue to free Glutamic acid [1, 5].
Visualization: Solubilization Decision Tree
Figure 1: Decision tree for solubilizing hydrophobic D-Glu(OtBu) peptides. Note the critical checkpoints for clarity before aqueous dilution.
Module 2: HPLC & Purification Troubleshooting
Peptides containing D-Glu(OtBu) often exhibit "ghost peaks" or broad smearing on C18 columns due to irreversible hydrophobic adsorption.
Troubleshooting Table
| Symptom | Root Cause | Corrective Action |
| No Peak / Low Recovery | Peptide is permanently adsorbed to the C18 stationary phase. | Switch Column: Use a C4 or Phenyl-Hexyl column. The shorter alkyl chains reduce hydrophobic retention [7, 8]. |
| Broad / Tailing Peaks | Slow mass transfer or aggregation on the column. | Heat the Column: Set column oven to 45°C – 60°C . This increases kinetic energy and reduces secondary interactions [7]. |
| Carryover (Ghost Peaks) | Peptide eluting in subsequent blank runs. | Needle Wash: Ensure the autosampler needle wash contains 50% Isopropanol or DMSO. |
| Pressure Spikes | Peptide precipitating upon contact with Mobile Phase A (Water). | Injection Solvent: Dissolve sample in 50% Acetic Acid (if OtBu stable for short time) or high % DMSO. Inject smaller volumes. |
Expert Tip: For purification, avoid standard 0.1% TFA if you are worried about long-term exposure. Use 0.1% Formic Acid or Ammonium Acetate (pH 5-6) buffers, which are milder, though TFA is generally acceptable for the short duration of an HPLC run if fractions are lyophilized immediately [5].
Module 3: Mechanism of Aggregation
Understanding why this happens allows you to predict future issues.
-
Charge Masking: The OtBu group removes the negative charge of Glu. Without charge repulsion, peptides can come into close contact.
-
Stereochemical Stacking: D-amino acids in an L-peptide environment (or all D-peptides) often adopt stable
-sheet structures that stack like "molecular velcro." -
Hydrophobic Collapse: In water, the OtBu groups cluster together to minimize water exposure, forming a hydrophobic core that excludes solvent.
Visualization: Aggregation Pathway
Figure 2: Mechanistic pathway showing how the OtBu protection facilitates hydrophobic collapse and aggregation.
FAQ: Frequently Asked Questions
Q1: Can I use TFA to dissolve the peptide? It usually works for everything. A: NO. If you need to keep the OtBu group intact (e.g., for further synthesis or specific binding), TFA will remove it. 95% TFA is the standard cleavage cocktail to remove OtBu. Even 1% TFA over time can cause degradation [1, 5].
Q2: My peptide gelled after adding PBS. Can I save it? A: Yes. Add neat DMSO or DMF immediately to the gel until it clarifies. You may need to add a chaotropic agent like 6M Guanidine HCl (if compatible with your downstream assay) to break the hydrogen bond network [6].
Q3: Is the D-configuration responsible for the solubility issue? A: Partially. While the OtBu group drives the hydrophobicity, the D-amino acid can alter the secondary structure. If the D-Glu induces a turn that exposes hydrophobic patches, it accelerates aggregation compared to the L-enantiomer [2, 3].
Q4: How do I store the stock solution? A: Store as a high-concentration stock (e.g., 10 mM) in 100% DMSO at -20°C or -80°C. Avoid freeze-thaw cycles in aqueous buffers, as hydrophobic peptides tend to precipitate irreversibly upon freezing in water [4].
References
-
BenchChem. (2025).[1][2] Function of OtBu protecting group for glutamic acid.[3] Retrieved from
-
National Institutes of Health (NIH). (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? Retrieved from
-
JPT Peptide Technologies. (n.d.). Peptide Solubility Guidelines. Retrieved from
-
MedChemExpress. (n.d.). Peptide Solubility and Storage Guidelines. Retrieved from
-
Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.[4][5] Retrieved from
-
Thermo Fisher Scientific. (n.d.). Peptide Solubility Guidelines. Retrieved from
-
Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from
-
Bachem. (2021). Peptide Solubility.[1][2][4][5][6][7] Retrieved from
Sources
Technical Support Center: Optimizing Yield for H-D-Glu(OtBu)-OH Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for common challenges encountered during the synthesis of peptides containing H-D-Glu(OtBu)-OH, with a primary focus on maximizing your final peptide yield.
Frequently Asked Questions (FAQs)
Q1: What is the optimal coupling strategy for incorporating Fmoc-D-Glu(OtBu)-OH?
A1: For standard couplings of Fmoc-D-Glu(OtBu)-OH, a combination of a uronium/aminium salt-based coupling agent like HBTU or HATU with a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) is highly effective.[1] However, for sequences prone to aggregation or steric hindrance, more potent reagents like HATU or COMU may be necessary to ensure high coupling efficiency.[2][3] It is also recommended to monitor the reaction's completion using a qualitative method like the Kaiser test.[2]
Q2: How can I confirm the purity of my final H-D-Glu(OtBu)-OH-containing peptide?
A2: A multi-pronged analytical approach is essential for comprehensive purity assessment. The most powerful and commonly employed techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4] RP-HPLC, typically on a C18 column, separates the target peptide from impurities based on hydrophobicity, while LC-MS confirms the molecular weight of the desired product and helps identify any side products.[4][5]
Q3: What are the recommended storage conditions for H-D-Glu(OtBu)-OH?
A3: H-D-Glu(OtBu)-OH should be stored in a dark place, sealed in a dry environment, and kept in a freezer at temperatures under -20°C to maintain its stability.[6]
Troubleshooting Guide: Enhancing Peptide Yield
This section provides a systematic approach to diagnosing and resolving common issues that can lead to low yields in your peptide synthesis.
Problem 1: My final peptide yield is significantly lower than expected after cleavage.
A low final yield can stem from issues during on-resin synthesis or problems during the final cleavage and work-up. A logical first step is to perform a test cleavage on a small amount of resin to determine if the peptide was successfully synthesized.[2]
Potential Cause A: Incomplete Fmoc-Deprotection or Coupling
Incomplete removal of the Fmoc group or inefficient coupling of the subsequent amino acid leads to the formation of deletion and truncated sequences, which are often difficult to separate from the desired peptide and result in a lower overall yield.[7][8]
-
Troubleshooting & Optimization:
-
Extend Deprotection/Coupling Times: For difficult sequences, increasing the piperidine treatment time for Fmoc removal or extending the coupling reaction time can improve efficiency.[7][9]
-
Double Coupling: Repeating the coupling step with fresh amino acid and reagents is a highly effective strategy, especially for sterically hindered residues or sequences known to be problematic.[2][10]
-
Utilize a More Potent Coupling Reagent: If standard reagents like HBTU are insufficient, switching to a more powerful activator such as HATU can overcome steric hindrance and drive the reaction to completion.[9]
-
Monitor Reaction Completion: Regularly use the Kaiser test (for primary amines) or the bromophenol blue test (for secondary amines) to confirm the completion of coupling and deprotection steps.[2][3]
-
Potential Cause B: Premature Cleavage or Instability of the Linker
For certain linkers, particularly the Wang resin linker, premature cleavage of the peptide can occur during repeated Fmoc-deprotection steps with piperidine, leading to a loss of product.
-
Troubleshooting & Optimization:
-
Select an Appropriate Resin: For longer or more complex peptides, consider using a more stable resin, such as 2-chlorotrityl chloride (2-CTC) resin, which is less susceptible to premature cleavage.
-
Modify Deprotection Conditions: Adding a small amount of a weak acid, like HOBt, to the piperidine deprotection solution can sometimes mitigate premature cleavage from acid-sensitive resins.
-
Potential Cause C: Inefficient Final Cleavage and Work-up
The final cleavage of the peptide from the resin and removal of side-chain protecting groups is a critical step. An inappropriate cleavage cocktail or suboptimal conditions can lead to incomplete cleavage or degradation of the peptide.
-
Troubleshooting & Optimization:
-
Optimize the Cleavage Cocktail: The standard cleavage cocktail for Fmoc/tBu chemistry is Trifluoroacetic acid (TFA) with scavengers to trap reactive cations generated during deprotection.[11] A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[11] For peptides containing sensitive residues like Trp or Met, additional scavengers may be required.
-
Increase Cleavage Time: If you suspect incomplete cleavage, extending the reaction time to 3-4 hours can be beneficial.[12]
-
Improve Precipitation: After cleavage, ensure efficient precipitation of the peptide by adding the TFA mixture to a large volume of cold diethyl ether.[2] If no precipitate forms, concentrating the TFA solution before adding ether can help.[12]
-
Problem 2: My HPLC analysis shows multiple, hard-to-separate peaks with the same mass as my target peptide.
This is a classic indicator of side reactions occurring during synthesis, particularly those involving the glutamic acid residue itself.
Potential Cause A: Glutarimide Formation
Similar to the well-known aspartimide formation with aspartic acid, glutamic acid can undergo an intramolecular cyclization to form a six-membered glutarimide ring.[13][14] This is especially prevalent in sequences where D-Glu is followed by a sterically unhindered amino acid like Glycine.[13][15] The glutarimide intermediate can then be opened by piperidine or water to yield a mixture of the desired α-peptide, the isomeric γ-peptide, and their racemized forms, which are very difficult to separate chromatographically.[13][16]
-
Troubleshooting & Optimization:
-
Modify Deprotection Conditions: Adding HOBt (0.1 M) to the 20% piperidine/DMF deprotection solution can significantly suppress glutarimide formation.[13]
-
Use Sterically Hindering Protecting Groups: For particularly problematic sequences, employing a more sterically bulky side-chain protecting group on the adjacent amino acid can inhibit the cyclization reaction.[14]
-
dot
Caption: Glutarimide formation pathway during Fmoc deprotection.
Potential Cause B: Pyroglutamate Formation
If the D-Glu residue is at the N-terminus of the peptide, it can cyclize to form pyroglutamic acid, especially under acidic conditions during final cleavage or even during storage.[17][18] This results in a mass loss of 18 Da (loss of H₂O). While the OtBu protecting group on the side chain prevents this during synthesis, it becomes a risk after deprotection.[3]
-
Troubleshooting & Optimization:
-
Control Cleavage Conditions: Minimize the time the peptide is exposed to strong acid during cleavage.
-
pH Control During Purification and Storage: Maintain a neutral or slightly acidic pH during purification and lyophilize the final product from a slightly acidic solution (e.g., containing acetic acid) to improve stability. The rate of pyroglutamate formation from glutamic acid is pH-dependent.[17]
-
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Coupling Cycle for Fmoc-D-Glu(OtBu)-OH
This protocol outlines a standard manual coupling cycle.
-
Resin Preparation: Swell the resin with the free N-terminal amine in DMF for 20-30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-6 times).[19]
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Glu(OtBu)-OH (3-5 equivalents), a coupling agent (e.g., HBTU, ~3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.[1]
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.[1]
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.[2]
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents.[9]
-
Repeat: Proceed to the deprotection step for the next amino acid in the sequence.[7]
dot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. H-D-Glu(OtBu)-OH | 45125-00-6 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biotage.com [biotage.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. media.iris-biotech.de [media.iris-biotech.de]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases | EurekAlert! [eurekalert.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Aggregation in D-Amino Acid SPPS
Status: Operational Subject: Troubleshooting Aggregation & Solubility in D-Peptide Synthesis Ticket Priority: High
Executive Summary: The "Mirror Image" Problem
Welcome to the technical support hub for D-amino acid peptide synthesis.
The Core Challenge: While D-amino acids are enantiomers of their L-counterparts, they share identical physicochemical properties regarding intermolecular forces. If a specific L-sequence forms beta-sheet aggregates (the primary cause of synthesis failure), its all-D enantiomer will form mirror-image beta-sheets with equal tenacity.
However, D-amino acid synthesis introduces a unique logistical bottleneck: Tool Availability. Standard aggregation-busting tools for L-chemistry (e.g., Fmoc-L-Ser-pseudoprolines) are often commercially unavailable for D-residues.
This guide prioritizes universal physicochemical interventions (solvents, salts, temperature) before moving to chemical workarounds (backbone protection) that may require custom synthesis for D-peptides.
Diagnostic: Is it Aggregation?
Before altering your protocol, confirm that aggregation is the root cause.
Symptoms of On-Resin Aggregation:
-
Resin Shrinkage: The resin bed volume decreases visibly during the synthesis of hydrophobic segments.
-
Fmoc-Deprotection Sluggishness: A sudden drop in the UV absorbance of the piperidine-dibenzofulvene adduct (monitoring peak ~301 nm) after a specific residue.
-
Incomplete Coupling: Kaiser test remains positive despite double coupling.
Visualizing the Mechanism
The following diagram illustrates how intermolecular hydrogen bonding collapses the resin, making the N-terminus inaccessible.
Figure 1: The cascade of events leading to aggregation-induced synthesis failure.
Tier 1 Interventions: Solvents & Chaotropes[1][2][3]
Logic: Since you likely cannot buy D-pseudoprolines off the shelf, your first line of defense is disrupting hydrogen bonds using "Magic Mixtures" and chaotropic salts. These rely on physics, not chirality, so they work perfectly for D-peptides.
Protocol A: The Chaotropic Wash (Lithium Chloride)
Use this when you suspect a difficult sequence is approaching.[1]
-
Preparation: Dissolve dry LiCl (Lithium Chloride) in DMF to a concentration of 0.8 M .
-
Workflow:
-
Perform standard Fmoc deprotection.
-
Wash: 3 x 2 min with 0.8 M LiCl/DMF.
-
Wash: 2 x 1 min with DMF (to remove excess salt).
-
Proceed to coupling immediately.
-
Protocol B: The "Magic Mixture" Solvent System
Replace standard DMF if the resin is not swelling properly.
| Component | Ratio (v/v) | Function |
| DCM (Dichloromethane) | 1 part | Swells the polystyrene core of the resin. |
| DMF (Dimethylformamide) | 1 part | Solubilizes the polar peptide backbone. |
| NMP (N-Methyl-2-pyrrolidone) | 1 part | High dipole moment; disrupts aggregation better than DMF. |
Advanced Alternative: For extremely stubborn sequences, use 100% NMP or DMSO:DMF (1:4) as the coupling solvent. Note: DMSO oxidizes Methionine and Cysteine; avoid if these residues are unprotected.
Tier 2 Interventions: Thermal Energy (Microwave)
Logic: Heat provides the kinetic energy to break intermolecular H-bonds. Risk: Racemization (Epimerization). At high temperatures, D-amino acids can convert to L-amino acids (and vice versa), ruining the enantiomeric purity.
Safe Microwave Protocol for D-Peptides
| Parameter | Standard Residues | Sensitive Residues (D-Cys, D-His) |
| Temperature | 75°C | 50°C (Max) |
| Power | 25-30 Watts | 15-20 Watts |
| Time | 5 minutes | 10 minutes |
| Base | DIEA (Diisopropylethylamine) | Collidine (TMP) |
Critical Note: Use Collidine (2,4,6-trimethylpyridine) instead of DIEA/NMM for D-Cys and D-His couplings at elevated temperatures. Collidine is a weaker base and significantly reduces the rate of base-catalyzed epimerization.
Tier 3 Interventions: Chemical Backbone Protection
Logic: If physical methods fail, you must chemically block the amide bond hydrogen (N-H) that causes aggregation. The D-Amino Acid Bottleneck:
-
Pseudoprolines: Widely available for L-Ser/L-Thr. Rare for D-Ser/D-Thr.
-
Dmb/Hmb: More universally applicable because they can be introduced via reductive amination or specialized building blocks.
Strategy A: Dmb-Dipeptides (Recommended)
The 2,4-dimethoxybenzyl (Dmb) group is highly effective. Since coupling to a sterically hindered Dmb-residue is difficult, it is best to introduce it as a pre-formed dipeptide.[2]
-
Reagent: Fmoc-D-Xaa-(Dmb)Gly-OH (or similar).
-
Availability: Check suppliers for D-amino acid Dmb-dipeptides. If unavailable, custom synthesis of the dipeptide in solution is often easier than solid-phase troubleshooting.
-
Placement: Insert a Dmb-protected residue every 6–7 amino acids in a hydrophobic run.[2]
Strategy B: The "Isoacyl" Switch (O-N Intramolecular Shift)
If you have D-Ser or D-Thr, use the isoacyl (depsipeptide) strategy.
-
Couple the amino acid via its Side Chain Hydroxyl (forming an ester, not an amide).
-
Esters cannot form hydrogen bonds (no N-H), preventing aggregation.
-
Post-Synthesis: Upon pH adjustment (pH > 7.4), the ester spontaneously rearranges to the native amide bond (O-to-N acyl shift).
Troubleshooting Decision Tree
Follow this logic flow to resolve synthesis failures.
Figure 2: Step-by-step troubleshooting workflow for D-peptide aggregation.
Frequently Asked Questions (FAQ)
Q: Do D-amino acids aggregate more than L-amino acids? A: No, they aggregate differently but with similar propensity. An all-D sequence forms a left-handed beta-sheet (mirror image of the L-form right-handed sheet). However, mixed sequences (containing both L and D) often aggregate less because the alternating chirality disrupts the formation of continuous beta-sheets.
Q: Can I use L-Pseudoprolines in a D-peptide sequence? A: Absolutely not. Using an L-pseudoproline (e.g., Fmoc-L-Ser(psiMe,MePro)-OH) will introduce an L-residue into your D-peptide, resulting in a diastereomer (impurity) that is often inseparable by HPLC. You must use D-pseudoprolines or alternative strategies.
Q: Why is my resin turning black with the "Magic Mixture"? A: This is usually benign, but ensure your DCM is fresh and stabilized. If using DMSO, ensure it is high purity. Darkening can sometimes indicate oxidation, but in SPPS, it often doesn't affect the peptide quality if the coupling efficiency remains high.
Q: I cannot find a commercial source for D-pseudoprolines. What now? A: This is common. Switch to PEG-based resins (e.g., ChemMatrix or NovaPEG). These resins swell much better in polar solvents than polystyrene, often negating the need for backbone protection in moderately difficult sequences.
References
-
Paradís-Bas, M., et al. (2016).[3] The Road to the Synthesis of "Difficult Peptides". Methods in Molecular Biology. Link
-
Mutter, M., et al. (1995).[3] Pseudo-prolines in peptide synthesis.[4][5][6][7][8] Tetrahedron Letters.[5][6] Link
-
Sampson, W.R., et al. (1999). The synthesis of difficult peptides using Hmb-amino acid derivatives.[2][9] Journal of Peptide Science.[10] Link
-
Palasek, S.A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science.[10] Link
-
BenchChem Technical Support. (2025). Overcoming Poor Solubility of Protected Peptides in SPPS.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. Pseudoproline - Wikipedia [en.wikipedia.org]
- 9. peptide.com [peptide.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
comparing H-D-Glu(OtBu)-OH vs H-D-Glu(OBzl)-OH reactivity
This guide provides an in-depth technical comparison of H-D-Glu(OtBu)-OH and H-D-Glu(OBzl)-OH .
Executive Summary
For researchers in peptide therapeutics, the choice between H-D-Glu(OtBu)-OH (tert-butyl ester) and H-D-Glu(OBzl)-OH (benzyl ester) is dictated by the orthogonal protection strategy required for the synthesis.[1]
-
H-D-Glu(OtBu)-OH is the standard for Fmoc Solid Phase Peptide Synthesis (SPPS) . Its side chain is acid-labile, allowing for simultaneous global deprotection with the resin cleavage (using TFA).
-
H-D-Glu(OBzl)-OH is the preferred candidate for Boc chemistry or specialized Fmoc strategies (e.g., on-resin cyclization). Its side chain is stable to mild acid (TFA) but cleaved by strong acid (HF) or catalytic hydrogenation, offering a "third dimension" of orthogonality.
Verdict: Use OtBu for linear sequences in standard Fmoc SPPS. Use OBzl when the side chain must survive TFA treatment (e.g., head-to-tail cyclization) or when utilizing Boc chemistry.
Chemical Profile & Physical Properties[2]
Both molecules are the D-enantiomers of Glutamic acid with the
| Feature | H-D-Glu(OtBu)-OH | H-D-Glu(OBzl)-OH |
| Protecting Group | tert-Butyl ester (OtBu) | Benzyl ester (OBzl) |
| Formula | C | C |
| Acid Sensitivity | High (Cleaved by 95% TFA) | Low (Stable to TFA; Cleaved by HF/TFMSA) |
| Base Sensitivity | Stable to Piperidine/DIPEA | Stable to Piperidine/DIPEA |
| Hydrogenation | Stable | Unstable (Cleaved by H |
| Hydrophobicity | High (Bulky aliphatic) | High (Aromatic stacking) |
| Primary Utility | Fmoc SPPS (Standard) | Boc SPPS / Orthogonal Fmoc |
Reactivity & Deprotection Mechanics[4]
The fundamental difference lies in the cleavage mechanism. This dictates which reagents can be used during peptide elongation.
Mechanism of Cleavage
-
OtBu (Acidolysis): The tert-butyl cation is a stable carbocation. Upon treatment with Trifluoroacetic Acid (TFA), the ester bond breaks via an S
1-like mechanism, releasing isobutylene and the free acid. Scavengers (e.g., TIS, water) are required to trap the t-butyl cation. -
OBzl (Hydrogenolysis or Acidolysis):
Orthogonality Visualization
The following diagram illustrates the compatibility of these protecting groups with common synthetic conditions.
Figure 1: Orthogonality map showing stability (Green) vs. Cleavage (Red) conditions.
Side Reaction Analysis: The "Free Amine" Risk
Since both products are supplied as H-D-Glu(Pg)-OH (free amine, free
Pyroglutamate Formation
The most critical side reaction for N-terminal Glutamic acid is the intramolecular cyclization to form Pyroglutamic acid (pGlu).
-
Mechanism: The free
-amine attacks the -carbonyl (side chain ester), displacing the protecting group (OtBu or OBzl). -
Risk Factor:
-
H-D-Glu(OBzl)-OH: Higher Risk. The benzyl ester is a better leaving group than the bulky tert-butyl ester. In solution, if left at neutral/basic pH, OBzl derivatives can slowly cyclize to pGlu.
-
H-D-Glu(OtBu)-OH: Lower Risk. The steric bulk of the tert-butyl group hinders the nucleophilic attack of the amine, making it more stable during storage and handling.
-
-
Prevention: Store as a salt (HCl or Tosylate) or at low temperature. Do not leave dissolved in basic solvent (DMF/DIPEA) for extended periods before coupling.
Glutarimide Formation
During activation (coupling), the activated
Experimental Protocols
Protocol A: Loading H-D-Glu(OtBu)-OH onto 2-CTC Resin
Use this for Fmoc SPPS where the C-terminal is D-Glu.
-
Resin Preparation: Swell 1.0 g of 2-Chlorotrityl Chloride (2-CTC) resin (1.0-1.6 mmol/g) in dry DCM for 20 min.
-
Coupling Solution: Dissolve H-D-Glu(OtBu)-OH (1.2 eq relative to resin loading) in dry DCM (10 mL). Add DIPEA (4.0 eq).
-
Note: Do not use DMF if possible, as it promotes premature cleavage from CTC resin.
-
-
Reaction: Add solution to resin. Agitate gently for 2 hours at room temperature.
-
Capping: Add Methanol (1 mL) to the reaction mixture (active species quenching) and mix for 15 min.
-
Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).
-
Validation: Calculate loading via UV absorption of the Fmoc group (if the next residue is Fmoc-protected) or gravimetric analysis.
Protocol B: Selective Deprotection of H-D-Glu(OBzl)-OH Peptides
Use this when you need to modify the side chain while keeping the peptide on-resin (assuming an acid-stable linker).
-
Synthesis: Assemble peptide using H-D-Glu(OBzl)-OH .
-
Hydrogenation (On-Resin - Challenging but possible):
-
Swell resin in DMF/MeOH (1:1).
-
Add Pd(OAc)
(0.5 eq) and Ammonium Formate (10 eq) as a hydrogen donor. -
Heat to 40°C for 4-16 hours.
-
Result: The OBzl group is removed, yielding the free
-COOH, while the peptide remains on the resin (if using PAM/MBHA resin) or other acid-labile groups remain intact (if carefully controlled). -
Alternative: Standard HF cleavage (0°C, 1 hour) removes the peptide from resin AND the OBzl group simultaneously.
-
Decision Matrix: Which to Choose?
Use the following flowchart to select the correct derivative for your specific workflow.
Figure 2: Selection workflow based on synthesis strategy and orthogonality requirements.
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][4][3][6][7] Chemical Reviews, 109(6), 2455-2504.
-
Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 85(14), 2149–2154.
-
Greene, T. W., & Wuts, P. G. M. (1999).[8] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).
-
BenchChem. "A Comparative Guide to Glutamic Acid Derivatives in Automated Peptide Synthesis."
-
Schlenzig, D., et al. (2012).[9] "Pyroglutamate formation influences solubility and amyloidogenicity of amyloid peptides."[9] Journal of Neurochemistry.
Sources
- 1. Frontiers | Biocatalytic route scouting and enzyme screening toward the synthesis of α-benzyl L-glutamate [frontiersin.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Alcohol Reactivity [www2.chemistry.msu.edu]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tert-Butyl Esters [organic-chemistry.org]
- 9. Pyroglutamate formation influences solubility and amyloidogenicity of amyloid peptides. A driving force in different neurodegenerative disorders? - JuSER [juser.fz-juelich.de]
A Senior Application Scientist's Guide to Validating the Enantiomeric Excess of H-D-Glu(OtBu)-OH Reagents
For: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Enantiomeric Purity in Peptide Science
In the realm of peptide synthesis and drug development, the stereochemical integrity of amino acid building blocks is not merely a matter of quality control; it is a fundamental determinant of the final product's biological activity, safety, and efficacy. H-D-Glu(OtBu)-OH, or D-Glutamic acid γ-tert-butyl ester, is a non-proteinogenic amino acid derivative widely used to introduce specific conformational constraints or to probe structure-activity relationships in peptide-based therapeutics. The presence of its L-enantiomer, H-L-Glu(OtBu)-OH, as an impurity can lead to the synthesis of diastereomeric peptide impurities. These impurities can be challenging to separate and may exhibit altered pharmacology or immunogenicity.
Therefore, robust, reliable, and validated analytical methods for determining the enantiomeric excess (e.e.) of incoming H-D-Glu(OtBu)-OH reagents are indispensable. This guide provides an in-depth comparison of the most effective analytical techniques, grounded in the principles of causality and self-validation, to ensure the highest confidence in your starting materials.
Comparative Analysis of Analytical Methodologies
The three principal techniques for assessing the enantiomeric purity of chiral molecules like H-D-Glu(OtBu)-OH are Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Optical Polarimetry. Each method operates on a different physical principle and offers a unique balance of precision, speed, and accessibility.
| Technique | Principle | Precision & Accuracy | Throughput | Pros | Cons |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Excellent (Can resolve e.e. >99.9%) | Moderate | Direct analysis, high sensitivity, gold standard for purity.[1][2] | Requires specialized chiral columns, method development can be time-consuming. |
| NMR Spectroscopy | Conversion of enantiomers into diastereomers (covalently or non-covalently) which are distinguishable by NMR. | Very Good (Can resolve e.e. >99%) | High | Rapid analysis, provides structural information, no specialized instrument beyond a standard NMR. | Requires chiral auxiliary, potential for signal overlap, lower sensitivity than HPLC. |
| Optical Polarimetry | Measurement of the rotation of plane-polarized light by a chiral sample. | Low to Moderate | High | Fast, non-destructive.[3] | Low accuracy for high e.e. values, requires a pure standard for comparison, susceptible to impurities.[4] |
Part 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining enantiomeric excess due to its high resolving power and accuracy.[1][5] The separation is achieved by exploiting the differential, transient diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP).
Causality of Method Design:
-
Choice of Stationary Phase: For underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as teicoplanin (e.g., Astec CHIROBIOTIC T), are exceptionally effective.[6] Their structure provides multiple interaction points (ionic, hydrogen bonding, steric) that create a significant energy difference in the binding of the two enantiomers, leading to their separation. On these columns, the D-enantiomer is typically more strongly retained than the L-enantiomer.[6]
-
Mobile Phase Composition: A polar organic mobile phase (e.g., methanol/water or ethanol/water) is used to ensure analyte solubility. The addition of a small amount of an acid (like formic acid) is critical. It serves to suppress the deprotonation of the carboxylic acid group on the analyte, ensuring a consistent ionic state and promoting the ionic interactions necessary for chiral recognition on the CSP.
Experimental Workflow: Chiral HPLC
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
